
(2-(Dimethylamino)phenyl)methanol
概述
描述
(2-(Dimethylamino)phenyl)methanol: is an organic compound with the molecular formula C9H13NO. It is a white to off-white crystalline solid with a melting point range of 57°C to 61°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform but insoluble in water. It is used in various scientific fields, including organic chemistry, medicinal chemistry, and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions:
Addition Reaction: Sodium cyanide, dimethyl amine, propiophenone, and water are mixed in an organic solvent to carry out an addition reaction, resulting in 2-(N,N-dimethylamino)-2-phenylbutyronitrile.
Hydrolysis and Reflux: The nitrile compound is hydrolyzed and refluxed under basic conditions (pH ≥ 12) to obtain 2-(N,N-dimethylamino)-2-phenylbutyric acid.
Esterification: The acid is esterified with alcohol and concentrated sulfuric acid to form 2-(N,N-dimethylamino)-2-phenylethyl butyrate.
Reduction: The ester is reduced using a reducing agent and water to yield the target product.
Industrial Production Methods: The industrial production of (2-(Dimethylamino)phenyl)methanol typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize byproducts.
化学反应分析
Types of Reactions:
Oxidation: (2-(Dimethylamino)phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the substitution process.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
Chemistry:
- Used as a reagent for acylation, reduction, and oxidative coupling reactions.
- Serves as a building block for synthesizing other compounds.
Biology and Medicine:
- Utilized in the synthesis of anti-inflammatory and anti-tumor drugs.
- Acts as an intermediate in the synthesis of several pharmaceuticals.
Industry:
- Employed in the production of dyes and pigments.
- Used in the formulation of various chemical products.
作用机制
The mechanism of action of (2-(Dimethylamino)phenyl)methanol involves its ability to form hydrogen bonds due to the presence of electronegative nitrogen and oxygen atoms. This compound can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects.
相似化合物的比较
- (2-(Dimethylamino)phenyl)ethanol
- (2-(Dimethylamino)phenyl)propanol
- (2-(Dimethylamino)phenyl)butanol
Uniqueness:
- (2-(Dimethylamino)phenyl)methanol is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications.
- Its ability to form hydrogen bonds and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
[2-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKMNUXTRORHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197023 | |
| Record name | Benzenemethanol, 2-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-56-6 | |
| Record name | Benzenemethanol, 2-(dimethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 2-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of tris(2-(dimethylamino)phenyl)methanol that influence its conformational flexibility?
A1: Both studies [, ] emphasize the significant role of hydrogen bonding in dictating the conformation of tristhis compound. The presence of three dimethylamino (-N(CH3)2) groups and a central methanol (-C-OH) moiety provides opportunities for intramolecular hydrogen bonding, leading to various stable conformers. The studies investigate how these conformations are further modulated by interactions with different anions in the salt derivatives.
Q2: How does the choice of anion impact the crystal structure of tristhis compound salt derivatives?
A2: While the abstracts don't provide specific examples of anions studied, they explicitly state that different anions play a crucial role in determining the crystal structure of the salt derivatives []. This suggests that the size, charge density, and hydrogen bonding capabilities of the anion directly influence the packing arrangement of the tristhis compound molecules within the crystal lattice. This information could be valuable for designing materials with specific properties based on controlled molecular packing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
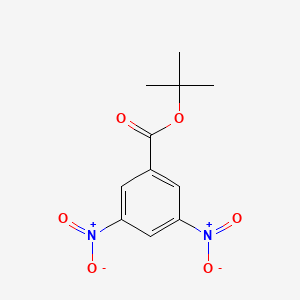
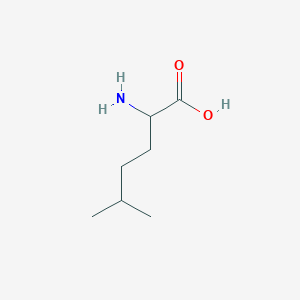

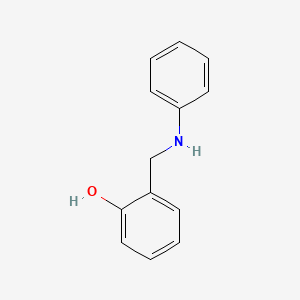
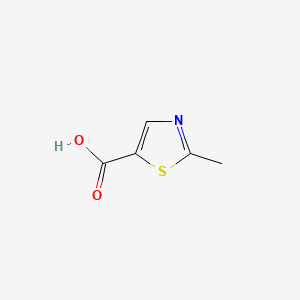
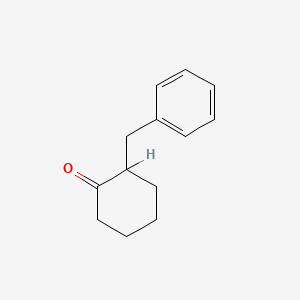

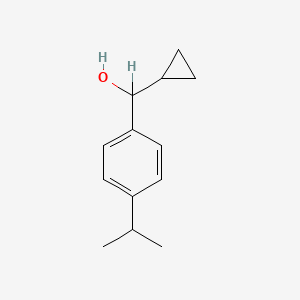
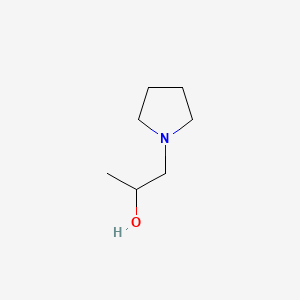
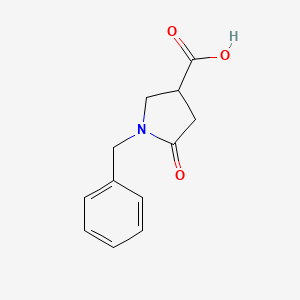
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)


